molecular formula C7H8BrN3O2 B1608343 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine CAS No. 89791-76-4

5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine

Cat. No.: B1608343
CAS No.: 89791-76-4
M. Wt: 246.06 g/mol
InChI Key: AWUOLSBKAQIADQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-4,6-dimethyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-3-5(8)4(2)10-7(9)6(3)11(12)13/h1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUOLSBKAQIADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394655
Record name 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine
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Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89791-76-4
Record name 2-Amino-5-bromo-4,6-dimethyl-3-nitropyridine
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Record name 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4,6-dimethyl-3-nitro-2-pyridinylamine
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Record name 2-AMINO-5-BROMO-4,6-DIMETHYL-3-NITROPYRIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine typically involves the nitration of 4,6-dimethyl-2-aminopyridine followed by bromination. The nitration process can be carried out using nitric acid in the presence of sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of 5-substituted-4,6-dimethyl-3-nitropyridin-2-amines.

    Reduction: Formation of 5-bromo-4,6-dimethyl-3-aminopyridin-2-amine.

    Oxidation: Formation of 5-bromo-4,6-dimethyl-3-nitropyridine-2-carboxylic acid.

Scientific Research Applications

5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can facilitate binding to target proteins through halogen bonding .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Their Implications

Structural analogs differ in substituent positions, functional groups, or heterocyclic cores, leading to variations in physicochemical properties and reactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Modifications Key Properties/Applications References
This compound 89694-55-3 C₇H₈BrN₃O₂ 202.05 Br (C5), 4,6-diMe, 3-NO₂, 2-NH₂ High purity; pharmaceutical intermediate
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine 155790-01-5 C₈H₁₀BrN₃O₂ 220.08 N-Me (amine), 4-Me, 3-NO₂, Br (C5) Reduced basicity due to N-methylation
5-Bromo-6-methyl-3-nitropyridin-2-amine 68957-50-6 C₆H₆BrN₃O₂ 188.03 Br (C5), 6-Me, 3-NO₂, 2-NH₂ Simplified methyl substitution
5-Bromo-6-methoxy-3-nitropyridin-2-amine 1017782-09-0 C₆H₆BrN₃O₃ 204.03 Br (C5), 6-OMe, 3-NO₂, 2-NH₂ Increased polarity; potential solubility
5-Bromo-4,6-dimethylpyrimidine 157335-97-2 C₆H₇BrN₂ 187.04 Pyrimidine core; Br (C5), 4,6-diMe Different heterocycle; electronic effects
5-Bromo-4-(4-(4-fluorobenzyl)-1,4-diazepan-1-yl)-3-nitropyridin-2-amine 942948-50-7 C₁₇H₁₉BrFN₅O₂ 424.27 Diazepane ring; 4-F-benzyl substituent Enhanced complexity; potential bioactivity

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : The primary compound and its N-methyl analog (CAS 155790-01-5) are used in drug discovery due to their versatility in derivatization .
  • Agrochemicals : Nitro-containing analogs (e.g., 5-Bromo-6-methoxy-3-nitropyridin-2-amine) may serve as precursors for herbicides or insecticides .
  • Material Science : Pyrimidine derivatives (CAS 157335-97-2) are explored in organic electronics due to their planar structures .

Research Findings and Data Validation

  • Crystallography : Tools like SHELXL and OLEX2 are critical for structural validation of these compounds .

Biological Activity

5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C7_7H8_8BrN3_3O2_2. It is characterized by the presence of a bromine atom and two methyl groups on the pyridine ring, which significantly influence its biological activity and chemical reactivity. This compound is of interest in various fields, including medicinal chemistry, agricultural science, and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique arrangement of bromine and methyl groups enhances its binding affinity and selectivity towards these targets, potentially leading to various pharmacological effects.

Pharmacological Applications

  • Antimicrobial Activity : Research indicates that derivatives of nitropyridines exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit bacterial growth effectively .
  • Anticancer Potential : The compound has been explored as a building block for synthesizing pharmaceuticals targeting cancer cells. Its structural features allow it to interfere with cellular processes associated with tumor growth.
  • Agricultural Uses : The compound is also utilized in the formulation of agrochemicals, including pesticides and herbicides, contributing to crop protection and yield enhancement .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that nitropyridine derivatives, including this compound, exhibited potent antibacterial activity against various strains of bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis.

Study 2: Cancer Cell Inhibition

Research conducted at a pharmaceutical development lab indicated that the compound showed promising results in inhibiting the proliferation of cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways associated with programmed cell death.

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activity
This compoundContains bromine and two methyl groupsAntimicrobial, anticancer
5-Bromo-2-methylpyridin-3-amineLacks additional methyl groupModerate antimicrobial activity
4,6-Dimethylpyridine-2,3-diamineLacks bromineLimited biological activity

Synthetic Routes

The synthesis of this compound typically involves the bromination of 4,6-dimethylpyridine followed by nitration. Common methods include:

  • Bromination : Reaction with bromine in acetic acid under controlled conditions.
  • Nitration : Subsequent treatment with a nitrating agent like nitric acid to introduce the nitro group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine
Reactant of Route 2
5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine

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